molecular formula C9H6Cl2O B1592161 6,7-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 68755-30-6

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1592161
CAS No.: 68755-30-6
M. Wt: 201.05 g/mol
InChI Key: UKDWMOMUOSRZSU-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dihydro-1H-inden-1-one is a chlorinated derivative of indenone, a compound characterized by its fused benzene and cyclopentene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of indenone derivatives. One common method is the electrophilic aromatic substitution reaction, where indenone is treated with chlorine in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound carboxylic acids or ketones.

  • Reduction: Production of this compound dihydro derivatives.

  • Substitution: Generation of hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6,7-Dichloro-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals and other fine chemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural compounds allows it to interact with biological targets, making it useful in drug discovery.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 6,7-Dichloro-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In drug discovery, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

  • 4,7-Dichloro-2,3-dihydro-1H-inden-1-one: A structural isomer with chlorine atoms at different positions.

  • 6,7-Dichloro-1H-indene: A related compound with a different ring structure.

Uniqueness: 6,7-Dichloro-2,3-dihydro-1H-inden-1-one is unique due to its specific arrangement of chlorine atoms and the presence of the dihydroindene ring system. This arrangement imparts distinct chemical and biological properties compared to its isomers and related compounds.

Properties

IUPAC Name

6,7-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDWMOMUOSRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621203
Record name 6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-30-6
Record name 6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (5.73 mL, ˜79 mmol) and 2,3-dichloro-benzoic acid (commercially available from Aldrich) (10.0 g, 52.4 mmol) in benzene was heated to reflux until no more gas evolution was observed. After cooling to rt the mixture was concentrated. The concentrate was diluted with dichloroethane and added to AlCl3 (7.0 g, ˜53 mmol) in dichloroethane at 10–20° C. Ethylene was bubbled through the mixture for 4 h. The mixture was stirred overnight and quenched with 4 N HCl. The resulting layers were separated and the aqueous layer was extracted with Et2O (3×250 mL). The combined organic extracts were washed with H2O (3×150 mL), saturated NaHCO3 (3×150 mL), brine (1×150 mL), dried over MgSO4 and concentrated. The concentrate was added to a slurry of AlCl3 (9.0 g) and NaCl (2.4 g) at 130° C. The resulting mixture was stirred at 180° C. for 2 hours after which it was cooled to room temperature and quenched with ice followed by concentrated HCl. The mixture was extracted with CH2Cl2 (3×500 mL) and the combined organic extracts were concentrated and purified by column chromatography using 20% EtOAc:hexane eluant to give 6.8 g (80%) of 6,7-dichloro-1-indanone. Use of 6,7-dichloro-indan-1-one in Method NINETEEN produced 4-(4,5-dichloro-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 153).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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